REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:7]=[CH:6][NH:5][C:4]=1[C:8]([O:10]CC)=O.C(O)(=O)C.[CH:17](N)=[NH:18]>CCO>[N:2]1[C:3]2[CH:7]=[CH:6][NH:5][C:4]=2[C:8](=[O:10])[NH:18][CH:17]=1 |f:0.1,2.3|
|
Name
|
|
Quantity
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3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1=C(NC=C1)C(=O)OCC
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
2.44 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
83 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to r.t.
|
Type
|
FILTRATION
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Details
|
the precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with EtOH
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CNC(C2=C1C=CN2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 80.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |